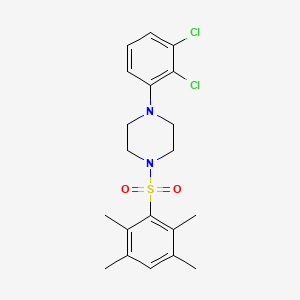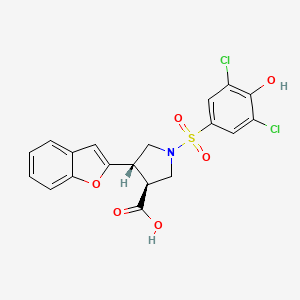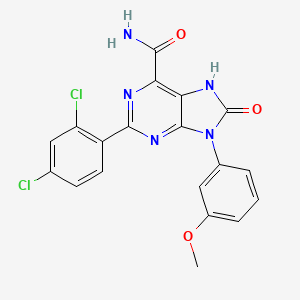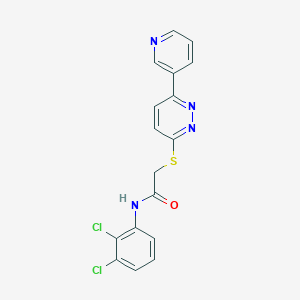
1-(2,3-Dichlorophenyl)-4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Dichlorophenyl)-4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazine, commonly known as TCS 359, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine.
Wirkmechanismus
The mechanism of action of TCS 359 involves the inhibition of the enzyme phosphodiesterase 4 (PDE4). This enzyme is involved in the regulation of cyclic adenosine monophosphate (cAMP) levels, which play a crucial role in several physiological processes such as inflammation, immune response, and cell proliferation. By inhibiting PDE4, TCS 359 increases cAMP levels, leading to a reduction in inflammation and cell proliferation.
Biochemical and Physiological Effects
TCS 359 has been shown to have several biochemical and physiological effects. It has been demonstrated to reduce inflammation in several animal models of disease, including arthritis and colitis. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, TCS 359 has been investigated for its potential neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TCS 359 for lab experiments is its specificity for PDE4. This allows researchers to investigate the specific role of PDE4 in various physiological processes. However, one limitation of TCS 359 is its relatively low potency compared to other PDE4 inhibitors. This may limit its usefulness in certain experiments where high potency is required.
Zukünftige Richtungen
There are several future directions for research on TCS 359. One area of interest is its potential use in the treatment of inflammatory bowel disease (IBD). Several studies have shown that TCS 359 can reduce inflammation in animal models of IBD, and further research is needed to investigate its potential as a therapeutic agent for this condition. Another area of interest is its potential use in the treatment of cancer. While TCS 359 has been shown to inhibit the growth of cancer cells in vitro and in vivo, further research is needed to investigate its potential as a cancer treatment. Finally, TCS 359 has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease, and further research is needed to investigate its neuroprotective effects in these conditions.
Synthesemethoden
TCS 359 can be synthesized using a multi-step process that involves the reaction of 1-(2,3-Dichlorophenyl)piperazine with 2,3,5,6-tetramethylbenzenesulfonyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
TCS 359 has been extensively studied for its potential applications in the field of medicine. In particular, it has been shown to have anti-inflammatory and anti-cancer properties. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-(2,3-dichlorophenyl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24Cl2N2O2S/c1-13-12-14(2)16(4)20(15(13)3)27(25,26)24-10-8-23(9-11-24)18-7-5-6-17(21)19(18)22/h5-7,12H,8-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMCSMAQXDMNCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dichlorophenyl)-4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(2-Chloro-6-fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid](/img/structure/B2575113.png)
![2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2575116.png)
![N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenoxyacetamide](/img/structure/B2575118.png)
![N-[3-methyl-5-((Z)-2-{4-[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]phenyl}vinyl)isoxazol-4-yl]acetamide](/img/structure/B2575120.png)
![4-(3-Phenyl-2-azaspiro[3.5]nonane-2-carbonyl)pyridine-2-carbonitrile](/img/structure/B2575121.png)




![2-(5-chlorothiophen-2-yl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2575127.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2575129.png)


![4-{[1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-(3-methoxypropyl)benzamide](/img/no-structure.png)